1-isopropyl-N-((6-methyl-2-oxo-4-propyl-1,2-dihydropyridin-3-yl)methyl)-6-(2-(4-methylpiperazin-1-yl)pyridin-4-yl)-1H-indazole-4-carboxamide, also known as GSK-343, is a small molecule described in scientific literature. PubChem, National Institutes of Health:
Limited information is currently available regarding the specific research applications of GSK-343.
The structure of GSK-343 incorporates several functional groups that are commonly found in molecules with biological activity. These groups include:
GSK343 is a selective inhibitor of the enhancer of zeste homolog 2, a histone lysine methyltransferase that plays a critical role in gene silencing through trimethylation of histone H3 at lysine 27. This compound acts as a competitive inhibitor of S-adenosylmethionine, the methyl donor for this enzymatic reaction, thereby inhibiting the methylation process and leading to the reactivation of tumor suppressor genes. GSK343 has shown potential in treating various cancers, including glioblastoma, ovarian cancer, and colorectal cancer, by inducing apoptosis and autophagic cell death in tumor cells .
GSK343 exhibits significant biological activity against various cancer cell lines. It has been shown to:
GSK343 is primarily used in research settings to study the role of enhancer of zeste homolog 2 in cancer biology. Its applications include:
Interaction studies have demonstrated that GSK343 effectively disrupts the interaction between enhancer of zeste homolog 2 and its substrate histones. Notably:
GSK343 shares structural and functional similarities with other inhibitors targeting histone methyltransferases. Below is a comparison with notable compounds:
Compound Name | Target | IC50 Value | Unique Features |
---|---|---|---|
GSK126 | Enhancer of zeste homolog 2 | ~0.5 nM | Stronger potency than GSK343; used extensively in research |
EPZ6438 | Enhancer of zeste homolog 2 | ~0.5 nM | Selective for enhancer of zeste homolog 2; shows efficacy in hematological malignancies |
UNC1999 | Enhancer of zeste homolog 2 & enhancer of zeste homolog 1 | ~10 nM | Dual inhibition; broader spectrum but less selective than GSK343 |
AZ505 | Enhancer of zeste homolog 2 | ~5 nM | Demonstrates anti-tumor effects but less studied than GSK343 |
GSK343 is unique due to its specific mechanism as a methionine competitive inhibitor, which differentiates it from other inhibitors that may target multiple pathways or have broader specificity .